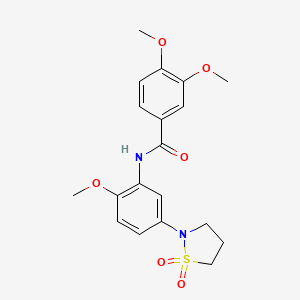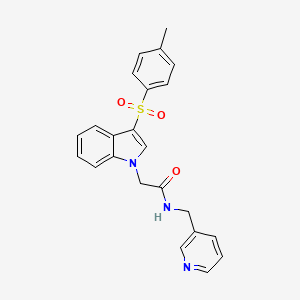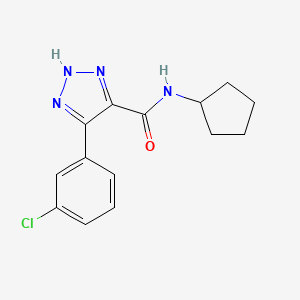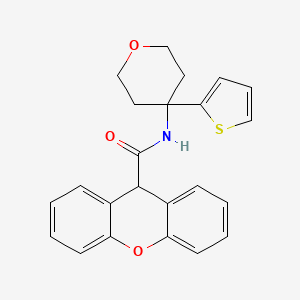
7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol often involves multistep synthetic routes that include the formation of the quinoline core, introduction of the amino group, and subsequent modifications to introduce the 2-hydroxyphenyl and pyridin-2-ylamino groups. Techniques such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination) and cyclization reactions are commonly employed in these syntheses. For example, Patel et al. (2011) reported the synthesis of a novel quinolin-8-ol derivative through an optimized reaction involving a direct condensation process, showcasing the intricacies involved in constructing such complex molecules (Patel, Patel, & Patel, 2011).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of multiple functional groups, including a quinoline ring, an amino group, and a hydroxyphenyl group, which significantly influence its chemical behavior and interactions. The presence of these functional groups contributes to the molecule's ability to participate in various chemical reactions and form complexes with metals, as seen in the work by Sun et al. (2007), where nickel complexes with related ligands were synthesized and analyzed (Sun et al., 2007).
Chemical Reactions and Properties
Compounds similar to this compound exhibit a wide range of chemical reactivities, such as participation in condensation reactions, metal-assisted cyclizations, and their ability to act as ligands in metal complexes. These reactions are influenced by the electronic and steric properties of the substituents on the quinoline ring. Bortoluzzi et al. (2011) explored metal-assisted condensation reactions involving quinoline-imine derivatives, highlighting the versatility of quinoline compounds in forming complex structures (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Aplicaciones Científicas De Investigación
Anticancer Activity
Research on similar quinoline derivatives, such as 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, has highlighted their potent anticancer properties. These compounds have shown significant cytotoxic activity against various human cancer cell lines, demonstrating their potential as antitumor agents. For example, specific derivatives have been confirmed to inhibit cancer cell growth effectively in both in vitro and in vivo models, indicating their viability as clinical trial candidates for cancer treatment (Huang et al., 2013).
Antimalarial Activity
Quinoline derivatives have also been explored for their antimalarial capabilities. A series of compounds related to the structural framework of 7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol have shown high activity against resistant strains of Plasmodium berghei in mice, demonstrating their potential in treating malaria. These studies have provided insights into the structural requirements for antimalarial activity and highlighted the class's promise for developing new antimalarial drugs (Werbel et al., 1986).
Anti-corrosion Properties
The anti-corrosion performance of 8-hydroxyquinoline derivatives has been investigated for protecting mild steel in acidic media. Studies have found that these compounds can significantly inhibit corrosion, making them valuable for industrial applications where metal protection is crucial. The effectiveness of these inhibitors is linked to their ability to adsorb on metal surfaces, forming a protective layer that reduces corrosion rates (Douche et al., 2020).
Chemosensory Applications
Quinoline derivatives have been developed as chemosensors for detecting metal ions, such as Zn2+, in biological and aqueous samples. These sensors operate on an "off–on fluorescence type" mechanism, where the presence of specific ions triggers a fluorescence response, enabling precise detection and quantification of metal ions. Such sensors are vital for monitoring environmental pollutants and investigating biological processes (Park et al., 2015).
Mecanismo De Acción
Target of Action
The compound contains a quinoline moiety, which is a common structural motif in many biologically active compounds . Quinoline derivatives have been reported to exhibit diverse biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity . .
Biochemical Pathways
Without specific information on the targets and mode of action of the compound, it’s difficult to predict the exact biochemical pathways that would be affected. Given the reported activities of related quinoline derivatives, it’s possible that the compound could affect pathways related to cell growth and proliferation, inflammation, or infectious disease .
Propiedades
IUPAC Name |
7-[(2-hydroxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-17-8-2-1-7-15(17)20(24-18-9-3-4-12-22-18)16-11-10-14-6-5-13-23-19(14)21(16)26/h1-13,20,25-26H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUVBQZZERJUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)


![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)
